3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O6/c1-32-15-7-5-14(6-8-15)30-22-19(26-28-30)23(31)29(12-24-22)11-18-25-21(27-36-18)13-9-16(33-2)20(35-4)17(10-13)34-3/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKXCJNOFMTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyrimidine rings followed by the introduction of methoxy and oxadiazole groups. The general synthetic route can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate azoles with substituted phenyl compounds.
- Pyrimidine Construction : The pyrimidine moiety is constructed through cyclization reactions that incorporate nitrogen atoms into the ring structure.
- Oxadiazole Integration : The oxadiazole group is introduced via a condensation reaction with suitable precursors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole functionalities. For instance:
- In vitro Studies : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance, one study reported IC50 values ranging from 0.67 to 0.87 µM against these cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Many derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Key Enzymes : Some studies indicate that similar compounds inhibit enzymes like EGFR and Src kinases, which are critical in cancer progression .
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.275 |
| Compound B | HCT-116 | 0.67 |
| Compound C | PC-3 | 0.87 |
This table illustrates the effectiveness of these compounds compared to traditional treatments.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer cell proliferation. These studies suggest a strong interaction with target sites associated with tumor growth .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antitumor | Potential to inhibit cancer cell proliferation through targeted pathways. |
| Antifungal | Effective against various fungal strains by disrupting cell wall synthesis. |
| Antimicrobial | Broad-spectrum activity against bacteria and viruses through multiple mechanisms of action. |
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of triazolo-pyrimidines showed significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves the induction of apoptosis through the activation of caspases .
- Antibacterial Properties : In vitro studies have shown that triazole derivatives possess potent activity against Mycobacterium tuberculosis, with some compounds exhibiting low MIC values (minimal inhibitory concentrations) .
- Anti-inflammatory Effects : Research has indicated that compounds containing oxadiazole moieties can reduce inflammation markers in animal models, suggesting a potential role in treating inflammatory diseases .
Pharmacological Insights
The intricate multi-ring structure combining triazole and pyrimidine systems with oxadiazole functionalities enhances the biological activity compared to simpler analogs. Structural modifications can significantly alter these interactions, impacting efficacy and safety profiles .
Preparation Methods
Initial Pyrimidine Ring Formation
The synthesis begins with thiobarbituric acid (2-thioxodihydropyrimidine-4,6(1H,5H)-dione) as the starting material. Alkylation at the sulfur atom introduces a methylsulfanyl group via reaction with methyl iodide in alkaline aqueous conditions (80°C, 2 h), yielding 2-methylsulfanylpyrimidine-4,6-diol (Scheme 1). Subsequent nitration with nitric acid in glacial acetic acid (0°C to RT, 1 h) introduces a nitro group at position 5, forming 5-nitro-2-methylsulfanylpyrimidine-4,6-diol .
Chlorination and Amination
Treatment with phosphorus oxychloride (POCl₃) and 2,6-lutidine (0–80°C, 2 h) replaces hydroxyl groups with chlorines, yielding 4,6-dichloro-5-nitropyrimidine-2-methylsulfanyl . Reduction with iron powder in acetic acid/methanol (RT, 2 h) converts the nitro group to an amine, producing 4,6-dichloro-5-aminopyrimidine-2-methylsulfanyl .
Nucleophilic Substitution and Triazole Cyclization
The 4-chloro group undergoes substitution with 4-methoxyaniline in methanol under sealed-tube conditions (110°C, 1 h). Diazotization with sodium nitrite in acetic acid (0°C to RT, 2 h) induces ring closure, forming the triazolo[4,5-d]pyrimidine core. The final intermediate, 3-(4-methoxyphenyl)-6-chloro-3H-triazolo[4,5-d]pyrimidin-7(6H)-one , is isolated via column chromatography (ethyl acetate).
Synthesis of the 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole-5-Methyl Moiety
Formation of the Amidoxime Intermediate
3,4,5-Trimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol/water (RT, 12 h) to form 3,4,5-trimethoxybenzaldehyde oxime . Treatment with cyanogen bromide (BrCN) in dichloromethane (0°C, 1 h) converts the oxime to N-hydroxy-3,4,5-trimethoxybenzimidamide .
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with chloroacetonitrile in the presence of potassium carbonate (acetonitrile, 80°C, 4 h), yielding 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole . Alternatively, microwave-assisted conditions (150°C, 20 min) improve yield to 85%.
Coupling of Triazolo[4,5-d]Pyrimidinone and Oxadiazole-Methyl
Nucleophilic Alkylation
The chloro group in 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole undergoes displacement with the secondary amine of the triazolo[4,5-d]pyrimidinone core. Reaction in acetonitrile with triethylamine (TEA) at 80°C for 4 h affords the target compound.
Palladium-Catalyzed Cross-Coupling (Alternative Route)
For sterically hindered substrates, a Suzuki-Miyaura coupling is employed. The oxadiazole-methyl boronic ester reacts with a brominated triazolo[4,5-d]pyrimidinone derivative using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in 1,4-dioxane/water (100°C, 12 h).
Optimization and Reaction Conditions
Solvent and Base Selection
Temperature and Time
Analytical Validation and Spectral Data
NMR Characterization
Mass Spectrometry
- Target compound : m/z 590.2 [M+H]⁺ (calculated: 590.19).
Challenges and Mitigation Strategies
Q & A
Basic Question: What are the recommended synthetic routes for preparing this triazolopyrimidine-oxadiazole hybrid compound?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile intermediates and hydroxylamine derivatives under reflux in ethanol .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, as demonstrated in analogous triazolopyrimidine syntheses .
- Methylation : Introduction of methoxy groups via nucleophilic substitution with methyl iodide in the presence of K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity, with yields typically ranging from 30–61% depending on the step .
Basic Question: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural elucidation involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while triazole carbons appear at ~150 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves intramolecular interactions, such as C–H···N hydrogen bonds stabilizing the triazole-pyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ matching theoretical calculations within 2 ppm error) .
Advanced Question: How can density functional theory (DFT) enhance understanding of this compound’s electronic properties?
Methodological Answer:
DFT studies (B3LYP/6-311G(d,p)) provide insights into:
- Electrostatic Potential Surfaces (EPS) : Identify nucleophilic/electrophilic regions, such as electron-deficient oxadiazole rings and electron-rich methoxy groups .
- HOMO-LUMO Gaps : Calculate energy gaps (~4.5 eV) to predict reactivity and charge transfer efficiency, critical for drug design .
- Thermodynamic Properties : Temperature-dependent Gibbs free energy and entropy changes inform stability under experimental conditions .
Advanced Question: What experimental strategies address low yields in the final cyclization step?
Methodological Answer:
Low yields (~30%) in oxadiazole formation may arise from steric hindrance or competing side reactions. Mitigation includes:
- Solvent Optimization : Switching from ethanol to DMF improves solubility of bulky intermediates .
- Catalyst Screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
Advanced Question: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:
- Assay Standardization : Use identical cell lines (e.g., S. aureus ATCC 25923) and MIC protocols .
- Structural Verification : Confirm batch purity via HPLC (>95%) to rule out impurities affecting activity .
- Molecular Dynamics (MD) : Simulate target binding (e.g., bacterial topoisomerase IV) to identify substituent-specific interactions .
Basic Question: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates polar impurities .
- Recrystallization : Use methanol/water (8:2) for high-purity crystals suitable for X-ray studies .
- Centrifugal Partition Chromatography (CPC) : For scale-up, CPC avoids silica-induced degradation of sensitive heterocycles .
Advanced Question: How does the methoxy substitution pattern influence pharmacokinetic properties?
Methodological Answer:
The 3,4,5-trimethoxyphenyl group impacts:
- Lipophilicity (LogP) : SwissADME predicts LogP ~2.8, favoring blood-brain barrier penetration but requiring formulation tweaks for aqueous solubility .
- Metabolic Stability : Demethylation by CYP3A4 is a major clearance pathway; blocking with fluorine substituents improves half-life .
Advanced Question: What crystallographic challenges arise due to the compound’s fused heterocyclic system?
Methodological Answer:
- Disorder in Crystal Lattices : The triazole-oxadiazole moiety often exhibits rotational disorder. Mitigate by collecting data at 100 K to reduce thermal motion .
- Twinned Crystals : Use SHELXL’s TWIN command to refine overlapping lattices .
- Hydrogen Bonding Networks : Analyze R₂²(8) motifs to predict packing stability and polymorphism risks .
Advanced Question: Can regioselectivity in triazole formation be controlled computationally?
Methodological Answer:
Yes, via:
- Fukui Function Analysis : Predict reactive sites for azide-alkyne cycloaddition. For example, f⁺ values >0.25 indicate preferred attack positions .
- Transition State Modeling : Identify energy barriers for 1,4- vs. 1,5-triazole isomers using Gaussian 16’s NEB method .
Advanced Question: How do intermolecular interactions affect the compound’s solid-state stability?
Methodological Answer:
- π-π Stacking : The pyrimidine ring engages in offset stacking (3.5 Å spacing), reducing hygroscopicity .
- Hydrogen Bonds : N–H···O bonds (2.8–3.0 Å) between oxadiazole and solvent residues impact dissolution rates .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C correlates with loss of crystallinity observed via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
